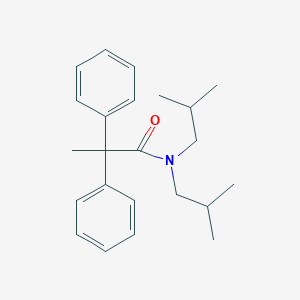
N,N-bis(2-methylpropyl)-2,2-diphenylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-bis(2-methylpropyl)-2,2-diphenylpropanamide, also known as Dibenzoylmethane (DBM), is a chelating agent that is commonly used in scientific research. DBM is a yellow crystalline powder that is soluble in organic solvents such as ethanol and acetone. DBM has been extensively studied due to its potential applications in various fields, including pharmaceuticals, materials science, and biochemistry.
Wirkmechanismus
The mechanism of action of DBM is based on its ability to chelate metal ions. DBM can form stable complexes with metal ions such as copper, iron, and zinc. The formation of these complexes can alter the chemical and physical properties of the metal ions, which can lead to changes in their biological activity.
Biochemical and Physiological Effects
DBM has been shown to have various biochemical and physiological effects. Studies have shown that DBM can inhibit the activity of various enzymes such as tyrosinase, which is involved in melanin synthesis. DBM has also been shown to have antioxidant properties, which can protect cells from oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
DBM has several advantages for lab experiments, including its ability to chelate metal ions, its stability in organic solvents, and its relatively low toxicity. However, DBM also has some limitations, such as its limited solubility in aqueous solutions and its potential for interfering with other chemical reactions.
Zukünftige Richtungen
There are several future directions for the use of DBM in scientific research. One potential application is the development of DBM-based sensors for metal ion detection. DBM can also be used in the development of new materials such as metal-organic frameworks (MOFs) and nanoparticles. Additionally, DBM can be used in the development of new drugs for the treatment of various diseases such as cancer and Alzheimer's disease.
Conclusion
In conclusion, DBM is a chelating agent that has been extensively studied for its potential applications in various fields. DBM can be synthesized through various methods, and its mechanism of action is based on its ability to chelate metal ions. DBM has several biochemical and physiological effects, and it has several advantages and limitations for lab experiments. There are several future directions for the use of DBM in scientific research, including the development of new sensors, materials, and drugs.
Synthesemethoden
DBM can be synthesized through various methods, including the Claisen-Schmidt condensation reaction, Friedel-Crafts acylation reaction, and the aldol condensation reaction. The most common method for synthesizing DBM is the Claisen-Schmidt condensation reaction, which involves the reaction of benzaldehyde with acetone in the presence of a base catalyst such as sodium hydroxide.
Wissenschaftliche Forschungsanwendungen
DBM has been widely used in scientific research due to its unique chelating properties. DBM can form stable complexes with metal ions, which makes it an ideal candidate for various applications such as metal ion detection, metal ion extraction, and metal ion separation.
Eigenschaften
Molekularformel |
C23H31NO |
|---|---|
Molekulargewicht |
337.5 g/mol |
IUPAC-Name |
N,N-bis(2-methylpropyl)-2,2-diphenylpropanamide |
InChI |
InChI=1S/C23H31NO/c1-18(2)16-24(17-19(3)4)22(25)23(5,20-12-8-6-9-13-20)21-14-10-7-11-15-21/h6-15,18-19H,16-17H2,1-5H3 |
InChI-Schlüssel |
CQTFKVSVCSVCHH-UHFFFAOYSA-N |
SMILES |
CC(C)CN(CC(C)C)C(=O)C(C)(C1=CC=CC=C1)C2=CC=CC=C2 |
Kanonische SMILES |
CC(C)CN(CC(C)C)C(=O)C(C)(C1=CC=CC=C1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[(4-methoxyphenyl)(phenyl)methyl]-3,3-diphenylacrylamide](/img/structure/B286519.png)
![N-[(4-bromophenyl)(phenyl)methyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B286520.png)
![N-[cyclopentyl(phenyl)methyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B286521.png)
![N-[1-(biphenyl-4-yl)-2-phenylethyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B286523.png)
![2-(4-methoxyphenyl)-N-[1-(2-naphthyl)ethyl]acetamide](/img/structure/B286524.png)
![N-[(4-methoxyphenyl)(phenyl)methyl]-3-phenyl-2-butenamide](/img/structure/B286526.png)
![N-[(2-bromophenyl)(phenyl)methyl]-3,4,5-trimethoxybenzamide](/img/structure/B286527.png)
![N-{3-[benzyl(methyl)amino]propyl}-2-[1,1'-biphenyl]-4-ylacetamide](/img/structure/B286529.png)

![3-Phenyl-1-{4-[(3-phenyl-1-pyrrolidinyl)carbonyl]benzoyl}pyrrolidine](/img/structure/B286533.png)
![2-(2-bromo-4-chlorophenoxy)-N-[(4-methoxyphenyl)(phenyl)methyl]acetamide](/img/structure/B286535.png)
![N-[(4-methoxyphenyl)(phenyl)methyl]-2-(1-naphthyl)acetamide](/img/structure/B286537.png)